molecular formula C9H19NO5 B611186 Boc-Aminooxy-PEG2 CAS No. 1807503-86-1

Boc-Aminooxy-PEG2

Cat. No.: B611186
CAS No.: 1807503-86-1
M. Wt: 221.25
InChI Key: ZPZCGPKXSQMUKY-UHFFFAOYSA-N
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Description

Boc-Aminooxy-PEG2: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mechanism of Action

Target of Action

Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Aminooxy-PEG2 can change over time due to its stability and degradation properties. The compound is generally stable when stored at recommended conditions, such as 2-8°C for short-term storage and -20°C for long-term storage. Its stability can be affected by factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can maintain its functionality in bioconjugation reactions, although its activity may decrease over extended periods .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of oxime linkages with aldehyde or ketone groups on biomolecules. This reaction is facilitated by enzymes and cofactors that catalyze the deprotection of the Boc group and the subsequent formation of the oxime bond. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Aminooxy-PEG2 typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy compound is then reacted with a PEG derivative to introduce the PEG spacer.

    Introduction of the Alcohol Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Biological Activity

Boc-Aminooxy-PEG2 is a specialized compound utilized in various biological and chemical applications, particularly in the field of bioconjugation. This article delves into its biological activity, including its mechanism of action, biochemical properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The compound features a Boc-protected aminooxy group that can be deprotected under mild acidic conditions, allowing for the formation of stable oxime linkages with biomolecules containing carbonyl groups (aldehydes and ketones) .

Molecular Formula

  • Chemical Formula : C₁₁H₂₁N₃O₇
  • Molecular Weight : Approximately 277.30 g/mol

The primary mechanism of action for this compound involves the formation of stable oxime linkages with carbonyl-containing biomolecules. The process can be summarized as follows:

  • Deprotection : The Boc group is removed under mild acidic conditions.
  • Reaction with Carbonyls : The exposed aminooxy group reacts with aldehydes or ketones to form stable oxime bonds.
  • Bioconjugation : This reaction facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the study of biological processes .

Biochemical Pathways

This compound plays a significant role in bioconjugation due to its chemoselectivity and hydrolytic stability . The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications .

Cellular Effects

The compound influences various cellular processes, such as:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

By forming stable oxime linkages, it can modulate biomolecule activity and alter cellular functions .

Applications in Research

This compound has several notable applications in research:

  • Drug Delivery Systems : It serves as a linker to attach drugs to targeting moieties, enhancing pharmacokinetics and bioavailability.
  • Synthesis of PROTACs : Used in the development of PROTAC (proteolysis-targeting chimera) linkers for targeted protein degradation .
  • Bioconjugation Reactions : Facilitates the formation of stable conjugates with proteins and other biomolecules for various experimental purposes .

Study 1: Bioconjugation Efficiency

A study demonstrated that this compound efficiently conjugated to proteins via oxime bond formation, resulting in enhanced stability and functionality of the conjugates. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity.

Study 2: Drug Delivery Enhancement

Research indicated that drug conjugates formed using this compound exhibited improved circulation times and therapeutic efficacy in vivo compared to unconjugated drugs. This was attributed to the PEG's ability to reduce renal clearance and enhance tissue penetration.

Comparative Analysis

PropertyThis compoundOther PEG Derivatives
SolubilityHighVaries
StabilityHigh (due to oxime bonds)Moderate
Bioconjugation EfficiencyHighVaries
ApplicationsDrug delivery, PROTACsGeneral bioconjugation

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZCGPKXSQMUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155108
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807503-86-1
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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